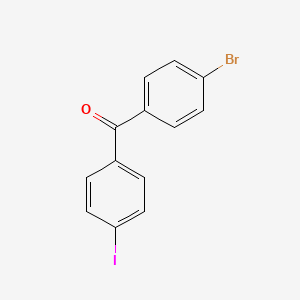

4'-Bromo-4-iodobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

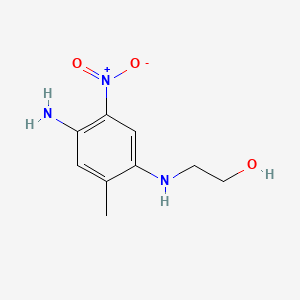

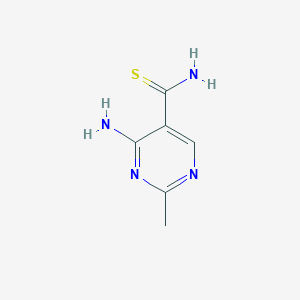

4'-Bromo-4-iodobenzophenone is a compound that can be utilized as an intermediate in the synthesis of various polycyclic aromatic hydrocarbons and other complex organic molecules. It contains both bromine and iodine atoms attached to a benzophenone backbone, which can participate in various chemical reactions due to their electrophilic nature.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions. For instance, o-bromobenzyl alcohol, which bears a resemblance to the bromine part of 4'-Bromo-4-iodobenzophenone, has been used as a novel annulating reagent in the synthesis of multisubstituted triphenylenes and phenanthrenes. This process involves a cascade reaction with o-iodobiphenyls or (Z)-β-halostyrenes, catalyzed by a palladium complex with an electron-deficient phosphine ligand .

Molecular Structure Analysis

The molecular structure of compounds similar to 4'-Bromo-4-iodobenzophenone has been studied using various techniques. For example, the crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, which shares the bromophenone moiety, shows that the bromophenol ring is coplanar with the imidazo[4,5-b]pyridine moiety. This compound forms a three-dimensional structure in the crystal lattice through hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

The bromine and iodine atoms in 4'-Bromo-4-iodobenzophenone make it a versatile compound for various chemical transformations. For example, a bromo-capped diruthenium(i,i) complex has been shown to generate bromine in situ for bromination reactions, which could be analogous to reactions involving 4'-Bromo-4-iodobenzophenone . Additionally, the presence of halogens in the molecule can lead to halogen bonding, which plays a significant role in the structural determination of halogenated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-Bromo-4-iodobenzophenone can be inferred from studies on similar brominated compounds. For instance, polymorphism has been observed in 4-bromobenzophenone, with different polymorphs exhibiting distinct physical properties such as melting points and crystal densities. These properties are influenced by weak hydrogen bonds and temperature-dependent lattice constants . Furthermore, the phosphorescence of the polymorphs of 4-bromobenzophenone has been studied, revealing differences in the damping kinetics of the phosphorescence bands at various temperatures .

Wissenschaftliche Forschungsanwendungen

Bromophenol Derivatives from Marine Algae Bromophenol derivatives, including compounds related to 4'-Bromo-4-iodobenzophenone, have been isolated from marine algae like Rhodomela confervoides and Polysiphonia urceolata. These compounds are notable for their radical scavenging activity, indicating potential antioxidant applications (Zhao et al., 2004); (Li et al., 2008).

Metabolic Pathways in Organisms Studies on Alcaligenes denitrificans NTB-1 have shown that this bacterium can utilize bromo- and iodo-benzophenones, indicating potential environmental and biotechnological applications in degrading halogenated aromatic compounds (van den Tweel et al., 1987).

Catalytic Applications 4'-Bromo-4-iodobenzophenone derivatives have been used in catalyst-free P-C coupling reactions. This highlights their role in organic synthesis, particularly in the formation of phosphinoylbenzoic acids (Jablonkai & Keglevich, 2015).

Dioxin Formation in Environmental Processes The compound and its derivatives have been studied in the context of high-temperature oxidation and pyrolysis processes, relevant to understanding environmental pollution and the formation of hazardous compounds like dioxins (Evans & Dellinger, 2006); (Evans & Dellinger, 2005).

Antioxidant Potential in Food and Pharmaceuticals Nitrogen-containing bromophenols isolated from the red alga Rhodomela confervoides, structurally related to 4'-Bromo-4-iodobenzophenone, have shown significant radical scavenging activity. This suggests potential applications as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

Electrochemical Behavior and Applications Studies on the electrochemistry of haloaromatics, including 4-bromobenzophenone, a related compound, have been conducted. These studies are vital for understanding the electrochemical behavior of such compounds and their potential applications in various fields (M'Halla et al., 1978).

Synthesis of Complex Organic Compounds The compound has been used in palladium-catalyzed intramolecular carbometalation reactions, highlighting its role in the synthesis of complex organic structures, such as nuclear hormone receptor modulators (Richey & Yu, 2009).

Eigenschaften

IUPAC Name |

(4-bromophenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrIO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGWCDAZOGRUKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400294 |

Source

|

| Record name | 4'-BROMO-4-IODOBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-4-iodobenzophenone | |

CAS RN |

609820-28-2 |

Source

|

| Record name | 4'-BROMO-4-IODOBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)

![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)

![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)

![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)